![molecular formula C38H50O6 B12000188 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate CAS No. 26314-50-1](/img/structure/B12000188.png)
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two nonyloxy groups attached to benzoyl and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-nonyloxybenzoic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The nonyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 4-nonyloxybenzoic acid and 4-hydroxybenzoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of nonyloxy groups.
Scientific Research Applications
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials due to its mesogenic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical devices.
Industry: It is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The compound’s rigid aromatic core and flexible nonyloxy chains allow it to align in an ordered manner, forming mesophases. This property is exploited in the design of liquid crystal displays (LCDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Dodecyloxy)benzoyl]oxy}phenyl 4-(dodecyloxy)benzoate
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate
Uniqueness
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is unique due to its specific nonyloxy substituents, which provide a balance between rigidity and flexibility. This balance is crucial for its liquid crystalline properties, making it particularly suitable for applications in liquid crystal technology.
Properties
CAS No. |
26314-50-1 |
|---|---|
Molecular Formula |
C38H50O6 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
[4-(4-nonoxybenzoyl)oxyphenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C38H50O6/c1-3-5-7-9-11-13-15-29-41-33-21-17-31(18-22-33)37(39)43-35-25-27-36(28-26-35)44-38(40)32-19-23-34(24-20-32)42-30-16-14-12-10-8-6-4-2/h17-28H,3-16,29-30H2,1-2H3 |
InChI Key |
IRUYTBNMLHDIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)

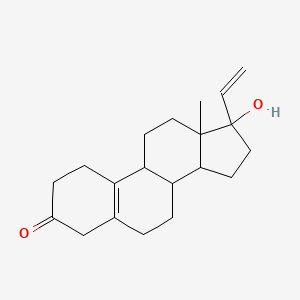
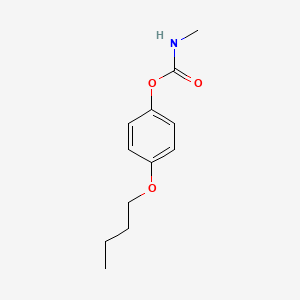
![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)
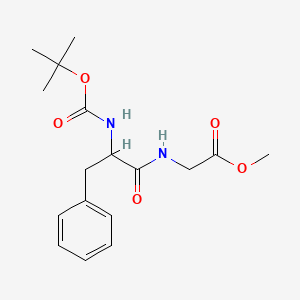
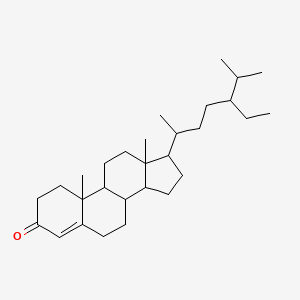
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)

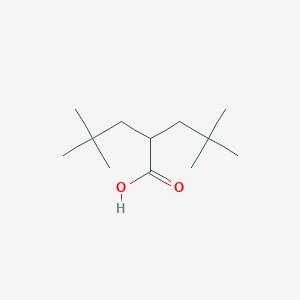

![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
